N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide
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Overview
Description
N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzylamine with a suitable benzoyl chloride derivative under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide core.
Dimethylsulfamoyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-methoxybenzamide: Lacks the furan and dimethylsulfamoyl groups.
N-(2-chlorobenzyl)-2-(furan-2-yl)methoxybenzamide: Lacks the dimethylsulfamoyl group.
N-(2-chlorobenzyl)-2-((5-(N-methylsulfamoyl)furan-2-yl)methoxy)benzamide: Contains a monomethylsulfamoyl group instead of the dimethylsulfamoyl group.
Uniqueness
The presence of the N,N-dimethylsulfamoyl group and the furan ring in N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide may confer unique biological activities and chemical reactivity compared to similar compounds. These structural features can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S/c1-24(2)30(26,27)20-12-11-16(29-20)14-28-19-10-6-4-8-17(19)21(25)23-13-15-7-3-5-9-18(15)22/h3-12H,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBVSDHPWSSVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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